molecular formula C9H16O2 B13503232 rac-(1R,2R)-2-tert-butylcyclobutane-1-carboxylic acid, trans

rac-(1R,2R)-2-tert-butylcyclobutane-1-carboxylic acid, trans

Cat. No.: B13503232
M. Wt: 156.22 g/mol
InChI Key: IUNRMEGMKLOHRZ-RNFRBKRXSA-N
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Description

rac-(1R,2R)-2-tert-butylcyclobutane-1-carboxylic acid, trans is a chiral compound with a cyclobutane ring substituted with a tert-butyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-2-tert-butylcyclobutane-1-carboxylic acid, trans can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor under specific reaction conditions. For example, the cyclization of a tert-butyl-substituted precursor in the presence of a strong base can yield the desired cyclobutane ring structure. The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is carefully controlled to optimize the yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is scaled up to accommodate larger quantities of reactants and optimized to ensure high efficiency and cost-effectiveness. Industrial production methods may also incorporate advanced purification techniques to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-2-tert-butylcyclobutane-1-carboxylic acid, trans can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the specific reagents and conditions used.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield carboxylate salts or esters, while reduction can produce alcohols. Substitution reactions can result in a wide range of substituted cyclobutane derivatives .

Scientific Research Applications

rac-(1R,2R)-2-tert-butylcyclobutane-1-carboxylic acid, trans has several applications in scientific research:

Mechanism of Action

The mechanism by which rac-(1R,2R)-2-tert-butylcyclobutane-1-carboxylic acid, trans exerts its effects depends on its interactions with molecular targets. The carboxylic acid group can form hydrogen bonds with target molecules, while the tert-butyl group can influence the compound’s hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(1R,2R)-2-tert-butylcyclobutane-1-carboxylic acid, trans is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of bulky substituents on the reactivity and properties of cyclobutane derivatives. Additionally, its chiral nature allows for the exploration of stereochemical effects in various chemical and biological processes .

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

(1R,2R)-2-tert-butylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C9H16O2/c1-9(2,3)7-5-4-6(7)8(10)11/h6-7H,4-5H2,1-3H3,(H,10,11)/t6-,7-/m1/s1

InChI Key

IUNRMEGMKLOHRZ-RNFRBKRXSA-N

Isomeric SMILES

CC(C)(C)[C@@H]1CC[C@H]1C(=O)O

Canonical SMILES

CC(C)(C)C1CCC1C(=O)O

Origin of Product

United States

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